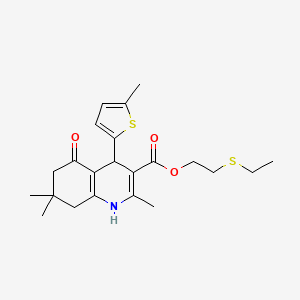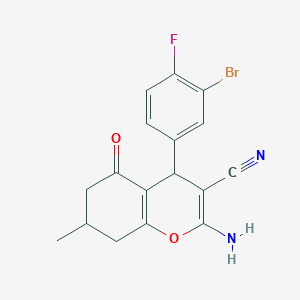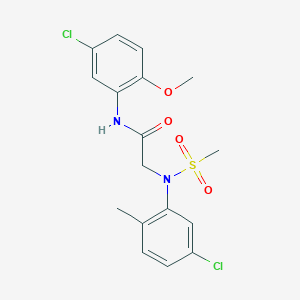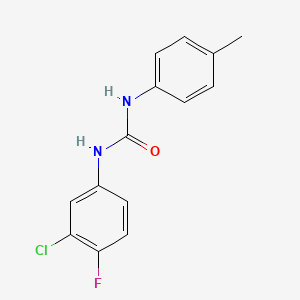![molecular formula C18H20ClN3O3 B5130544 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMNPE-4 or DMNPE-caged compound and is a photo-labile protecting group used in various biological studies.
Mechanism of Action
DMNPE-4 functions as a photo-labile protecting group by absorbing UV light and undergoing a photolytic reaction. Upon absorption of UV light, the nitro group in DMNPE-4 undergoes a photochemical reaction, resulting in the formation of a highly reactive nitroso intermediate. This intermediate then reacts with the protecting group, leading to the release of the protected functional group.
Biochemical and Physiological Effects:
DMNPE-4 has no direct biochemical or physiological effects as it is used as a protecting group in biological studies. However, the release of the protected functional group upon photolysis can lead to various biochemical and physiological effects, depending on the nature of the released functional group.
Advantages and Limitations for Lab Experiments
DMNPE-4 has several advantages for lab experiments. It allows for the precise and controlled release of protected functional groups with high spatial and temporal precision. This property makes it a powerful tool for studying biological processes. However, DMNPE-4 has several limitations, including the need for UV light for photolysis, which can be damaging to biological samples. Additionally, the photolysis of DMNPE-4 can lead to the formation of reactive intermediates, which can interfere with biological processes.
Future Directions
DMNPE-4 has several potential future directions in scientific research. One area of research is the development of new photo-labile protecting groups with improved properties, such as increased photolytic efficiency and reduced toxicity. Another area of research is the application of DMNPE-4 in new biological systems, such as in vivo studies or for the study of complex biological processes. Additionally, the combination of DMNPE-4 with other techniques, such as fluorescence microscopy or mass spectrometry, can lead to new insights into biological processes.
Synthesis Methods
DMNPE-4 is synthesized by the reaction of 7-hydroxy-2-methyl-3-nitro-1-phenyl-1H-indole with formaldehyde and dimethylamine in the presence of hydrochloric acid. This reaction results in the formation of DMNPE-4 as a hydrochloride salt. The synthesis method is well-established and has been reported in various scientific literature.
Scientific Research Applications
DMNPE-4 is widely used as a photo-labile protecting group in various biological studies. It is used to protect specific functional groups in biomolecules such as peptides, nucleotides, and proteins. Upon exposure to UV light, DMNPE-4 undergoes a photolytic reaction, resulting in the release of the protected functional group. This property makes DMNPE-4 a powerful tool for studying biological processes with high spatial and temporal precision.
properties
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13;/h4-10,22H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBGGNYRDGHKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258698 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)


![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)

